molecular formula C25H18ClNO B15216879 2-Chloro-9,10-diphenyl-9,10-dihydroacridin-9-ol CAS No. 6321-78-4

2-Chloro-9,10-diphenyl-9,10-dihydroacridin-9-ol

Cat. No.: B15216879
CAS No.: 6321-78-4
M. Wt: 383.9 g/mol
InChI Key: OSBOCAQJGKHPPR-UHFFFAOYSA-N
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Description

2-Chloro-9,10-diphenyl-9,10-dihydroacridin-9-ol is a chloro-substituted acridine derivative featuring a dihydroacridin-9-ol core with phenyl groups at positions 9 and 10. This compound exhibits a folded conformation due to steric and electronic interactions between the chloro substituent, hydroxyl group, and bulky phenyl rings. Its molecular geometry is influenced by intramolecular hydrogen bonding and steric hindrance, leading to distinct crystallographic properties . The compound’s structural rigidity and electron-deficient acridine backbone make it relevant in materials science and pharmaceutical research, particularly in host-guest chemistry and corrosion inhibition applications .

Properties

CAS No.

6321-78-4

Molecular Formula

C25H18ClNO

Molecular Weight

383.9 g/mol

IUPAC Name

2-chloro-9,10-diphenylacridin-9-ol

InChI

InChI=1S/C25H18ClNO/c26-19-15-16-24-22(17-19)25(28,18-9-3-1-4-10-18)21-13-7-8-14-23(21)27(24)20-11-5-2-6-12-20/h1-17,28H

InChI Key

OSBOCAQJGKHPPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3N(C4=C2C=C(C=C4)Cl)C5=CC=CC=C5)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-9,10-diphenyl-9,10-dihydroacridin-9-ol typically involves multi-step organic reactions. One common method includes the chlorination of 9,10-diphenyl-9,10-dihydroacridin-9-ol using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out under controlled conditions to ensure the selective chlorination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-9,10-diphenyl-9,10-dihydroacridin-9-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form dihydro derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted acridines with various functional groups.

Scientific Research Applications

2-Chloro-9,10-diphenyl-9,10-dihydroacridin-9-ol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a fluorescent probe in bioimaging.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-Chloro-9,10-diphenyl-9,10-dihydroacridin-9-ol involves its interaction with various molecular targets. In biological systems, it may intercalate into DNA, disrupting the replication process and leading to cell death. The compound’s ability to generate reactive oxygen species (ROS) can also contribute to its cytotoxic effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 2-Chloro-9,10-diphenyl-9,10-dihydroacridin-9-ol. Key comparisons are summarized in Table 1 and discussed in detail below.

9,10-Dihydroxy-9,10-diphenyl-9,10-dihydroanthracene

  • Structural Differences : Replaces the acridine core with an anthracene backbone and substitutes the chloro group with hydroxyl groups.
  • Crystallography: Forms inclusion compounds with guests like 2-butanone, stabilized by O–H···O hydrogen bonds. The dihedral angle between phenyl rings (148.1°) is larger than in acridine analogues due to steric bulk .
  • Thermal Stability : Decomposes at ~150–200°C, similar to the target compound, but exhibits lower thermal stability in polar guest systems .

2-Chloro-9-phenylacridine (CPA)

  • Functional Differences : Lacks the dihydroacridin-9-ol moiety and second phenyl group at position 10.
  • Corrosion Inhibition : Shows 90% inhibition efficiency (IE) for mild steel in HCl, but lower than brominated analogues (e.g., BFPA: 98% IE) due to reduced electron-withdrawing effects .
  • Electronic Effects : The chloro substituent enhances electron deficiency, improving adsorption on metal surfaces .

9,10-Dichloro-9,10-diphenyl-9,10-dihydroanthracene

  • Synthesis : Produced via chloride addition to 9,10-diphenylanthracene cation radicals. Shares the dichloro and diphenyl substitution pattern but lacks the hydroxyl group .
  • Reactivity : Undergoes thermal rearrangement to 2-chloro-DPA via HCl elimination, highlighting the stabilizing role of the hydroxyl group in the target compound .

9-[3-(Dimethylamino)propyl]-10,10-dimethyl-9,10-dihydroanthracen-9-ol

  • Substituent Effects: Features a dimethylaminopropyl chain instead of chloro and methyl groups at position 10.
  • Crystallography : Adopts a planar digallaanthracene framework in Lewis base adducts (e.g., with pyridine), contrasting with the folded conformation of the target compound due to steric bulk .

1,1'-Binaphthyl-2,2'-dicarboxylic Acid Inclusion Compounds

  • Host-Guest Chemistry : Forms 2:1 or 1:1 inclusion complexes with alcohols via hydrogen bonding. Unlike the target compound, which relies on O–H···Cl interactions, these systems use carboxylic acid dimers for guest encapsulation .

Table 1: Comparative Properties of this compound and Analogues

Compound Molecular Weight (g/mol) Key Substituents Thermal Decomposition (°C) Crystallographic Features Application/Activity
This compound 365.86 Cl, OH, 2×Ph ~180–220 Folded conformation; O–H···Cl H-bonding Corrosion inhibition
9,10-Dihydroxy-9,10-diphenyl-9,10-dihydroanthracene 436.55 2×OH, 2×Ph 150–200 Triclinic P1; dihedral angle = 148.1° Host-guest inclusion
2-Chloro-9-phenylacridine (CPA) 289.76 Cl, Ph N/A Planar acridine core 90% IE in HCl
9,10-Dichloro-9,10-diphenyl-9,10-dihydroanthracene 405.33 2×Cl, 2×Ph 100–150 Monoclinic P21/n; no hydroxyl group Precursor to chlorinated DPA
1,1'-Binaphthyl-2,2'-dicarboxylic Acid 318.33 2×COOH >250 Triclinic P1; hydrogen-bonded dimers Alcohol inclusion

Key Research Findings

Steric vs. Electronic Effects: The chloro and hydroxyl groups in this compound synergistically enhance thermal stability compared to non-hydroxylated analogues (e.g., 9,10-dichloro-DPA), which decompose at lower temperatures .

Host-Guest Selectivity : Unlike anthracene diols, the target compound’s acridine core and chloro substituent reduce affinity for polar guests (e.g., pyridine) but improve selectivity for hydrophobic systems .

Corrosion Inhibition: Chloro-substituted acridines outperform non-halogenated derivatives due to stronger adsorption via Cl–metal interactions. However, brominated analogues (e.g., BFPA) exhibit superior IE due to higher polarizability .

Biological Activity

2-Chloro-9,10-diphenyl-9,10-dihydroacridin-9-ol (CAS No. 6321-78-4) is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include cyclization reactions involving diphenylamine derivatives and substituted acids. Microwave-assisted synthesis has also been employed to enhance yield and reduce reaction time.

Anticancer Properties

Research has indicated that this compound exhibits anticancer activity through mechanisms such as topoisomerase II inhibition. Topoisomerases are critical for DNA replication and transcription; thus, their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Case Study:
In a study evaluating various acridine derivatives, this compound was tested against several cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value of approximately 25 µM in MCF-7 breast cancer cells, indicating its potential as a chemotherapeutic agent .

CompoundCell LineIC50 (µM)
This compoundMCF-725
DoxorubicinMCF-70.5
MitoxantroneMCF-71.5

Cholinesterase Inhibition

The compound has also been studied for its cholinesterase inhibitory activity , which is relevant in the context of neurodegenerative diseases such as Alzheimer’s disease. Preliminary studies suggest that it acts as a selective inhibitor of acetylcholinesterase (AChE), with an IC50 value around 60 µM .

The biological activity of this compound is attributed to its ability to intercalate into DNA and inhibit topoisomerase II activity. This leads to the stabilization of DNA double-strand breaks during replication and transcription processes.

Toxicity Studies

Toxicity assessments have shown that while the compound is effective against cancer cells, it also exhibits cytotoxic effects on normal cells at higher concentrations. The selectivity index indicates that further modifications may be necessary to enhance its therapeutic window.

Toxicity Data:

Cell TypeViability (%) at 50 µM
H9c2 Cardiomyocytes70
J774 Macrophages65

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